![molecular formula C12H18F3NO2 B13294707 N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide](/img/structure/B13294707.png)
N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C₁₂H₁₈F₃NO₂ and a molecular weight of 265.27 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a trifluoromethyl group attached to a cyclohexyl ring and an oxolane-2-carboxamide moiety .
Preparation Methods
The synthesis of N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)cyclohexanone with oxolane-2-carboxylic acid in the presence of a suitable coupling agent . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide can be compared with other similar compounds, such as:
N-[4-(trifluoromethyl)cyclohexyl]tetrahydro-2H-pyran-4-amine: This compound has a similar trifluoromethyl-cyclohexyl structure but differs in the heterocyclic ring, which is a tetrahydro-2H-pyran instead of an oxolane.
N-[4-(trifluoromethyl)cyclohexyl]tetrahydro-2-furancarboxamide: This compound also features a trifluoromethyl-cyclohexyl group but has a tetrahydro-2-furancarboxamide moiety instead of an oxolane-2-carboxamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H18F3NO2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H18F3NO2/c13-12(14,15)8-3-5-9(6-4-8)16-11(17)10-2-1-7-18-10/h8-10H,1-7H2,(H,16,17) |
InChI Key |
HKOPJSMXSLQVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


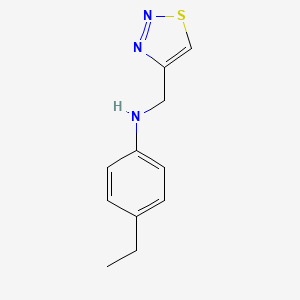

![2-Ethyl-5-[(2R,4R)-4-methoxypyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B13294639.png)
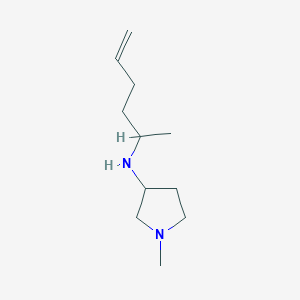
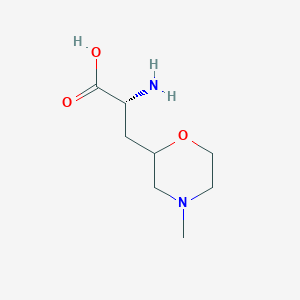
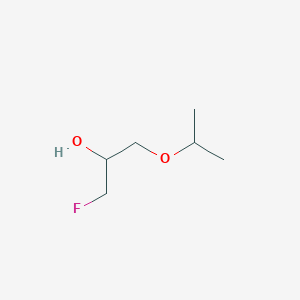

![N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide](/img/structure/B13294660.png)
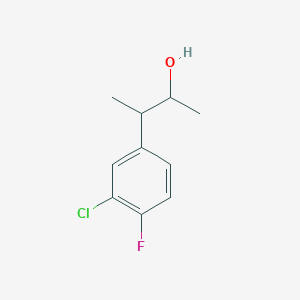
![2-(2-Methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13294671.png)
![1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13294673.png)
![3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile](/img/structure/B13294677.png)
![1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-EN-7-YL)ethan-1-one](/img/structure/B13294679.png)

